9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan
CAS No.:
Cat. No.: VC17277486
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrO |
|---|---|
| Molecular Weight | 277.16 g/mol |
| IUPAC Name | 9-(2-bromoethyl)-2,3-dihydrodibenzofuran |
| Standard InChI | InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2 |
| Standard InChI Key | TUECEDKWGBLCQH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan (C₁₄H₁₃BrO) features a fused dibenzofuran core with a 2,3-dihydro modification and a 2-bromoethyl substituent at the 9-position. The dibenzofuran system consists of two benzene rings fused to a central furan ring, while the dihydro reduction saturates the furan’s α,β-positions, enhancing conformational stability . The bromoethyl side chain introduces electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions .
Table 1: Key Molecular Properties
Synthetic Pathways and Optimization
Palladium/Copper-Catalyzed Cross-Coupling
The synthesis of bromoethyl-substituted dibenzofurans may leverage methodologies analogous to those used for benzo[b]furan derivatives. For instance, Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, has been demonstrated for 2,3-disubstituted benzo[b]furans . Adapting this approach:
-
Sonogashira Coupling: React 9-iodo-2,3-dihydrodibenzo[b,d]furan with propargyl bromide using PdCl₂(PPh₃)₂/CuI catalysis in triethylamine .
-
Electrophilic Cyclization: Treat the resulting alkyne with I₂ or PhSeCl to induce cyclization, forming the furan ring .
-
Bromination: Introduce bromine via radical bromination or HBr addition to the ethyl side chain .
Key Reaction Metrics (Analogs):
Physicochemical Properties and Stability
Thermal and Spectral Characteristics
The bromoethyl group significantly influences the compound’s thermal behavior. Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 63–68°C, with decomposition above 250°C . Fourier-transform infrared (FTIR) spectra typically show:
Pharmaceutical Applications
Intermediate for Anticholinergics
Structurally related bromoethyl furans serve as precursors to darifenacin, a muscarinic receptor antagonist used for overactive bladder syndrome . The bromoethyl group undergoes nucleophilic displacement with amines to form quaternary ammonium salts, critical for receptor binding .
Biological Activity Screening
While direct data for 9-(2-bromoethyl)-2,3-dihydrodibenzo[b,d]furan is sparse, analogs exhibit:
| Risk | Mitigation Strategy |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves, goggles |
| Inhalation Hazard | Fume hood with HEPA filtration |
| Aquatic Toxicity | Neutralize waste with NaHCO₃ before disposal |
Industrial and Research Utility
Materials Science
The rigid dibenzofuran core enhances thermal stability in polymers. Incorporating bromoethyl groups enables flame-retardant properties via radical scavenging .
Catalysis
Pd-mediated cross-coupling of bromoethyl furans facilitates synthesis of π-conjugated materials for organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume